4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Description
This compound is a benzamide derivative featuring a methoxy group at the 4-position of the benzoyl moiety, a 4-methylphenyl group, and a pyrrolidinone-linked methyl substituent on the amide nitrogen. Its structure combines electron-donating (methoxy) and lipophilic (methylphenyl, pyrrolidinone) groups, which may influence solubility, bioavailability, and target binding. While direct biological data for this compound are unavailable in the provided evidence, its structural motifs align with pharmacologically active benzamides reported in patents and crystallographic studies .
Properties
IUPAC Name |
4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-5-9-17(10-6-15)22(14-21-13-3-4-19(21)23)20(24)16-7-11-18(25-2)12-8-16/h5-12H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPBDGADRLUTQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CN2CCCC2=O)C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 4-methylphenylamine.
Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be introduced by reacting the intermediate benzamide with 2-oxopyrrolidine and formaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinyl ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide.
Reduction: Formation of 4-methoxy-N-(4-methylphenyl)-N-[(2-hydroxypyrrolidin-1-yl)methyl]benzamide.
Substitution: Formation of 4-substituted-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- 4-Methoxy-N-[(4-methylphenyl)sulfonyl]benzamide (): Key Difference: Replaces the pyrrolidinone-methyl group with a sulfonyl moiety. However, the pyrrolidinone in the target compound may confer conformational flexibility, improving membrane permeability .
- 3-(2-...)-4-methoxy-N-(2,2,2-trifluoroethyl)benzamide (): Key Difference: Substitutes the pyrrolidinone-methyl with a trifluoroethyl group. This could enhance metabolic stability but reduce basicity compared to the target compound’s pyrrolidinone, which contains a lactam capable of hydrogen bonding .
Heterocyclic Modifications
- N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide (): Key Difference: Incorporates a piperazine ring and nitro group. The piperazine moiety adds basicity, which may influence pharmacokinetics (e.g., longer half-life due to increased solubility at physiological pH) .
4-Methoxy-N-(4-methoxyphenyl)carbonyl-N-(4-methylpyridin-2-yl)benzamide ():
- Key Difference : Replaces the methylphenyl group with a pyridyl moiety.
- Impact : The pyridyl group introduces aromatic nitrogen, enhancing hydrogen-bond acceptor capacity and possibly improving binding to enzymes or receptors with polar active sites. This contrasts with the lipophilic methylphenyl group in the target compound, which may favor hydrophobic interactions .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
4-Methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a complex organic compound with potential applications in medicinal chemistry. This compound belongs to the class of benzamides, which are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 338.407 g/mol. The compound features a methoxy group, a methylphenyl moiety, and a pyrrolidine derivative, which contribute to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity or receptor binding, influencing various signaling pathways. Understanding the mechanism of action is crucial for elucidating its therapeutic potential.
Antimicrobial Activity
Recent studies have demonstrated that benzamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | E. cloacae |
| Compound B | 0.015 | 0.030 | S. aureus |
Case Study : A derivative structurally related to this compound was tested against various bacterial strains and exhibited MIC values significantly lower than those of conventional antibiotics like ampicillin .
Anticancer Activity
Benzamide derivatives have been explored for their anticancer properties due to their ability to inhibit specific kinases involved in cancer progression. For example, some derivatives have shown moderate to high potency in inhibiting RET kinase activity, which is crucial for certain types of tumors.
Research Findings : In vitro studies indicated that these compounds can inhibit cell proliferation in cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of the methoxy and methyl groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.
| Modification | Effect on Activity |
|---|---|
| Methoxy group | Increases solubility |
| Pyrrolidine moiety | Enhances receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
